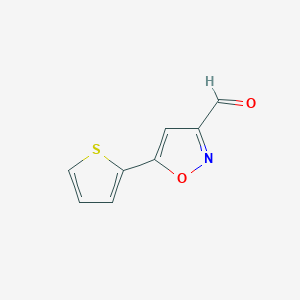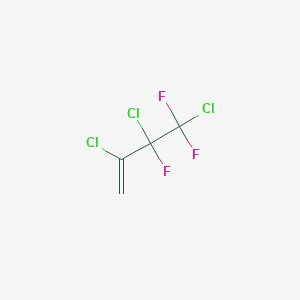![molecular formula C10H5F3N2O2S2 B1333506 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid CAS No. 338982-07-3](/img/structure/B1333506.png)
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5F3N2O2S2 . It has a molecular weight of 306.28 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.29 g/mol and a melting point of 162-166°C . Other physical and chemical properties would need to be determined experimentally.Scientific Research Applications
Synthesis and Chemical Transformations
Intramolecular Cyclization
Ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate was reacted with bases, leading to ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through intramolecular cyclization of thioketene (Remizov, Pevzner, & Petrov, 2019).
Chemistry of Thiadiazolium Salts
Treatment of 5-Amino-2-phenyl-1,2,3-thiadiazolium salts with pyridine yielded phenylhydrazones of thiadiazolyl-glyoxylic acid derivatives, showcasing diverse chemical reactivity (Gewald, Calderon, & Hain, 1986).
Hybrid Molecule Synthesis
A study described the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole, demonstrating the compound's potential for drug-like properties (Yushyn, Holota, & Lesyk, 2022).
Antineoplastic Potential
Synthesis of 1,2,3-thiadiazole-4-carboxylic acid and its derivatives indicated potential application in antineoplastic agents, showing the versatility of thiadiazoles in medicinal chemistry (Looker & Wilson, 1965).
Biological and Pharmacological Activities
Carbonic Anhydrase Inhibition
Amide derivatives of pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide were synthesized and demonstrated significant inhibitory effects on carbonic anhydrase isoenzymes (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Antimicrobial and Antifungal Activities
Derivatives of 1,2,4-Triazole and 1,3,4-Thiadiazole of 5-Amino-2-Hydroxybenzoic Acid showed significant antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial research (Hussain, Sharma, & Amir, 2008).
Kinetics of Ascorbic Acid Oxidation
1,2,3-Thiadiazolylureas containing amino acid residues were found to inhibit the oxidation of ascorbic acid, suggesting potential antioxidant applications (Emelianov et al., 2016).
Cytotoxic Properties
Synthesized 1,2,4-triazole and 1,3,4-thiadiazole derivatives exhibited cytotoxicities on various human cancer cell lines, indicating their potential as anticancer agents (Shi et al., 2013).
Antifungal Activity
Novel thiadiazole derivatives were synthesized and evaluated for their antifungal activities, contributing to the field of agricultural chemistry and fungicide development (Morzherin et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2S2/c11-10(12,13)5-1-3-6(4-2-5)18-9-7(8(16)17)14-15-19-9/h1-4H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWLXUTUFNTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SC2=C(N=NS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380629 |
Source


|
| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid | |
CAS RN |
338982-07-3 |
Source


|
| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

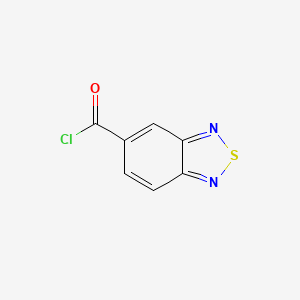

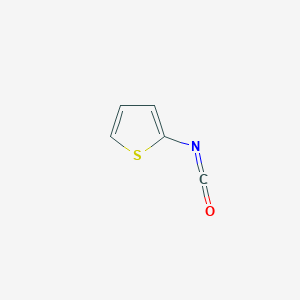
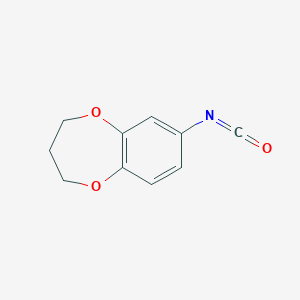
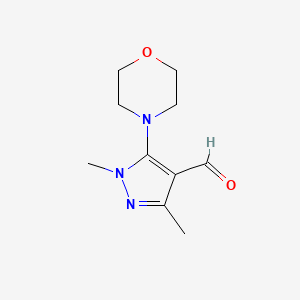
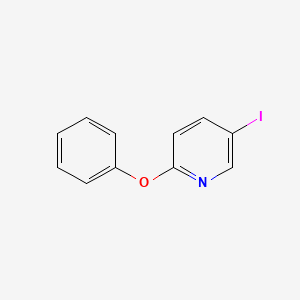
![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)
